tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate
Description
tert-Butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a tert-butyl carbamate group at the 8-position. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes such as cross-coupling reactions. For instance, it has been utilized in Suzuki-Miyaura couplings to generate complex aryl- or heteroaryl-substituted derivatives, as demonstrated in the synthesis of kinase-targeting compounds .
Properties
CAS No. |
697739-14-3 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-5-4-6-15-8-13-7-10(9)15/h4-8H,1-3H3,(H,14,16) |
InChI Key |
CANGWGAGPJEWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CN2C1=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of an imidazo[1,5-a]pyridine derivative with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
Biological Applications
The biological applications of tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds featuring the imidazo[1,5-a]pyridine scaffold exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents .
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory activity. In vivo studies demonstrated that derivatives of this compound significantly reduced inflammation in carrageenan-induced models, showing promise as anti-inflammatory drugs .
Neurological Applications
The imidazo[1,5-a]pyridine structure is also being investigated for its effects on neurological disorders. Compounds in this class have been shown to interact with adenosine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of these receptors by this compound could lead to therapeutic advancements in managing such conditions .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and biological evaluation of various imidazo[1,5-a]pyridine derivatives highlighted the antimicrobial potency of this compound against Cryptosporidium species. The compound exhibited an EC50 value indicating moderate potency while maintaining a favorable safety profile .
Case Study 2: Anti-inflammatory Activity
In a comparative study against standard anti-inflammatory drugs like indomethacin, this compound derivatives showed significant inhibition of edema formation in animal models. The results suggested that these compounds could serve as effective alternatives in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells. This inhibition disrupts the fungal cell membrane, leading to cell death . The compound targets enzymes such as sterol 14-alpha demethylase (CYP51), which is crucial for ergosterol production .
Comparison with Similar Compounds
a) (R)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
This compound () shares the tert-butyl carbamate group but incorporates a fused imidazo-pyrrolo-pyrazine system and a piperidine ring. The additional nitrogen atoms and fused rings increase polarity and hydrogen-bonding capacity compared to the simpler imidazo[1,5-a]pyridine backbone. Such structural complexity may enhance binding affinity to ATP pockets in kinases but could reduce blood-brain barrier permeability due to higher molecular weight .
b) Urea, N-imidazo[1,5-a]pyridin-8-yl-N'-[[4-(trifluoromethyl)phenyl]methyl] ()
Replacing the tert-butyl carbamate with a urea linker and a trifluoromethylbenzyl group introduces strong electron-withdrawing properties. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the urea moiety allows for hydrogen bonding. Predicted properties include a pKa of 15.93 and density of 1.38 g/cm³, suggesting lower solubility in aqueous media compared to the carbamate analogue .
c) tert-Butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 147, )
This pyrazolo[1,5-a]pyrimidine derivative, an isostere of imidazo[1,5-a]pyridine, demonstrates how core heterocycle modifications impact bioactivity. HRMS and NMR data confirm its structural integrity, with a molecular weight of 571.1459 g/mol .
Physicochemical Properties
The tert-butyl group’s steric bulk may shield the carbamate from enzymatic degradation, improving pharmacokinetics .
Biological Activity
tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by various research findings and case studies.
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- CAS Number : 697739-14-3
- Solubility : Soluble in DMSO and other organic solvents.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains) and Bacillus subtilis.
The antibacterial mechanism appears to involve:
- Inhibition of cell wall synthesis.
- Interference with protein synthesis.
- Induction of oxidative stress leading to cell death.
A study demonstrated that imidazo[1,2-a]pyridine derivatives showed bacteriostatic activity against S. aureus, with minimum inhibitory concentrations (MICs) indicating a novel mechanism distinct from traditional antibiotics .
Anticancer Activity
The compound also shows promising anticancer activity. Research has highlighted its effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
Findings from Case Studies
- Cytotoxicity : Compounds related to this compound demonstrated significant cytotoxic effects with GI50 values ranging from 1.06 to 14.9 μM against a panel of sixty human tumor cell lines. Notably, some derivatives exhibited IC50 values as low as 1.71 μM in tubulin polymerization assays, indicating effective inhibition of microtubule assembly .
- Cell Cycle Arrest : Flow cytometric analysis revealed that these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells. The apoptotic mechanisms were confirmed through various assays assessing mitochondrial membrane potential and caspase activation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the imidazole ring : Variations in substituents can enhance antibacterial potency or selectivity towards specific cancer types.
- Linkers and functional groups : The presence of different linkers or additional functional groups can significantly affect solubility and bioactivity.
Data Summary
| Biological Activity | Target Organisms | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antibacterial | S. aureus | 0.015 | Bacteriostatic |
| Anticancer | MCF-7 cells | 1.71 | Cell cycle arrest & apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
